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Compound of Interest

Compound Name:
4-(benzenesulfonyl)-N-(2-

phenoxyphenyl)butanamide

CAS No.: 923087-62-1

Cat. No.: B2439249 Get Quote

Executive Summary & Mechanism of Action
XCT 790 is a potent, selective synthetic inverse agonist of the Estrogen-Related Receptor

alpha (ERR

).[1][2] It is widely utilized to investigate the role of ERR

in metabolic regulation, mitochondrial biogenesis, and cancer progression (specifically breast,
prostate, and colorectal cancers).

Mechanism of Action: XCT 790 binds to the ligand-binding domain of ERR

, disrupting its interaction with the coactivator PGC-1

(Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 alpha). This suppression
downregulates ERR

target genes involved in oxidative phosphorylation (OXPHOS) and the TCA cycle.

Critical Advisory (Off-Target Effect): While XCT 790 is a valuable tool, researchers must be

aware that it acts as a mitochondrial uncoupler (proton ionophore) at concentrations slightly

higher than its IC
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for ERR

. This effect is independent of ERR

and leads to rapid ATP depletion and AMPK activation.[3][4] Experimental designs must
account for this duality to distinguish specific ERR

inhibition from general mitochondrial toxicity.

Diagram 1: Dual Mechanism of Action
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Caption: XCT 790 exerts specific transcriptional repression via ERR

and non-specific mitochondrial uncoupling at higher concentrations.

Formulation Chemistry & Vehicle Optimization[5]
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XCT 790 is highly lipophilic and practically insoluble in water. Direct dissolution in saline will

result in precipitation, causing inconsistent dosing and potential embolism in IV routes.

The "Gold Standard" Co-Solvent System: To ensure bioavailability and stability for

Intraperitoneal (IP) or Oral (PO) administration, a multi-component vehicle comprising DMSO,

PEG300, Tween-80, and Saline is required.

Protocol: Preparation of 1.67 mg/mL Working Solution
Target Volume: 10 mL (Scalable)

Component Role Volume (mL) Final %

XCT 790 Stock (16.7

mg/mL in DMSO)
Active Solubilizer 1.0 mL 10%

PEG 300 Co-solvent / Stabilizer 4.0 mL 40%

Tween-80 Surfactant / Emulsifier 0.5 mL 5%

Saline (0.9% NaCl) Aqueous Base 4.5 mL 45%

Step-by-Step Formulation:

Stock Preparation: Dissolve XCT 790 powder in pure DMSO to a concentration of 16.7

mg/mL. Vortex and warm slightly (37°C) if necessary until clear. Store aliquots at -20°C.

Step 1 (Organic Phase): In a sterile tube, add 1 mL of the DMSO stock solution.

Step 2 (Stabilization): Add 4 mL of PEG 300. Vortex vigorously for 30 seconds. The solution

should remain clear.

Step 3 (Emulsification): Add 0.5 mL of Tween-80. Vortex for 30 seconds.

Step 4 (Aqueous Phase):Slowly add 4.5 mL of warm (37°C) sterile saline while vortexing.

Note: Adding saline too quickly can cause shock precipitation. If cloudiness occurs,

sonicate at 37°C until a stable suspension/emulsion is formed.
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Diagram 2: Formulation Workflow
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Caption: Stepwise addition order is critical to prevent irreversible precipitation of the lipophilic

compound.

Administration Protocols
A. Intraperitoneal (IP) Injection (Primary Route)
This is the most cited route for chronic efficacy studies in xenograft models (e.g., H295R,

pancreatic cancer).

Recommended Dose: 2.5 mg/kg to 5.0 mg/kg.

Dosing Frequency: Every other day (Q2D) or 3 times/week (e.g., Mon/Wed/Fri).

Injection Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Procedure:

Weigh the mouse to calculate the exact dose volume.

Using a 27G needle, inject the formulation into the lower right quadrant of the abdomen to

avoid the cecum.

Control Group: Must receive the exact vehicle (10% DMSO / 40% PEG300 / 5% Tween-80 /

45% Saline) without the drug. Pure saline is an invalid control due to the physiological effects

of DMSO and PEG.

B. Intravenous (IV) Injection (Pharmacokinetics)
Used primarily for pharmacokinetic (PK) profiling or acute vascular models.
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Recommended Dose: 4.0 mg/kg.

Vehicle Modification: Reduce DMSO to <5% if possible, or inject very slowly to prevent

hemolysis. The IP formulation above can be used if the particle size is strictly controlled

(must be a clear solution, not a suspension).

Site: Lateral tail vein.

C. Comparison of Dosing Regimens
Parameter

Chronic Efficacy
(Oncology)

Acute Metabolic Study

Route Intraperitoneal (IP) Intraperitoneal (IP)

Dose 2.5 – 5.0 mg/kg 5.0 – 10.0 mg/kg

Frequency Q2D or 3x/Week for 21 days Single bolus

Endpoint Tumor volume, Ki67 staining
AMPK activation, ATP levels

(1-4 hrs)

Key Reference
Wu et al. (2009); Chimento et

al. (2014)
Mootha et al. (2014)

Troubleshooting & Quality Control
Precipitation in Syringe

Cause: Temperature drop or insufficient surfactant.

Solution: Keep the formulation at 37°C prior to loading the syringe. Do not prepare more than

can be used in 1 hour.

Toxicity Signs (Mitochondrial Uncoupling)
Symptoms: Hyperthermia, lethargy, rapid weight loss (>15% in 3 days), rigor.

Mitigation: If observed, reduce dose to 2.5 mg/kg or extend the dosing interval. Ensure the

animal has access to hydration gel, as uncoupling increases metabolic water demand.
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Verification of Target Engagement
Biomarker: Measure mRNA levels of ESRRA (ERR

) and PPARGC1A (PGC-1

) in the target tissue (liver, tumor). XCT 790 typically reduces ERR

protein levels via proteasomal degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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